molecular formula C12H11Cl2NO3 B12985132 Ethyl 3-(2,4-dichlorophenyl)-4,5-dihydroisoxazole-5-carboxylate

Ethyl 3-(2,4-dichlorophenyl)-4,5-dihydroisoxazole-5-carboxylate

Cat. No.: B12985132
M. Wt: 288.12 g/mol
InChI Key: USPMGZIQXVZUMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2,4-dichlorophenyl)-4,5-dihydroisoxazole-5-carboxylate is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a 2,4-dichlorophenyl group attached to the isoxazole ring, making it a valuable molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2,4-dichlorophenyl)-4,5-dihydroisoxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dichlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by cyclization with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(2,4-dichlorophenyl)-4,5-dihydroisoxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives or the removal of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated isoxazole derivatives, while substitution reactions can produce a variety of substituted isoxazoles.

Scientific Research Applications

Ethyl 3-(2,4-dichlorophenyl)-4,5-dihydroisoxazole-5-carboxylate has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,4-dichlorophenyl)-4,5-dihydroisoxazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 2,4-dichlorophenyl group enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The isoxazole ring structure also contributes to its stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

  • Ethyl 3-(2-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate
  • Ethyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate
  • Ethyl 3-(2,4-difluorophenyl)-4,5-dihydroisoxazole-5-carboxylate

Comparison: Ethyl 3-(2,4-dichlorophenyl)-4,5-dihydroisoxazole-5-carboxylate is unique due to the presence of two chlorine atoms at the 2 and 4 positions of the phenyl ring. This substitution pattern enhances its chemical stability and biological activity compared to similar compounds with different substituents. The dichlorophenyl group also provides distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H11Cl2NO3

Molecular Weight

288.12 g/mol

IUPAC Name

ethyl 3-(2,4-dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C12H11Cl2NO3/c1-2-17-12(16)11-6-10(15-18-11)8-4-3-7(13)5-9(8)14/h3-5,11H,2,6H2,1H3

InChI Key

USPMGZIQXVZUMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(=NO1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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